molecular formula C16H13NO2 B2823794 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde CAS No. 338416-80-1

1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

Cat. No.: B2823794
CAS No.: 338416-80-1
M. Wt: 251.285
InChI Key: QGCSITWXJMWQDS-UHFFFAOYSA-N
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Description

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a substituted indole derivative featuring a methyl group at the 1-position, a phenoxy substituent at the 2-position, and a carbaldehyde group at the 3-position. Indole derivatives are renowned for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Properties

IUPAC Name

1-methyl-2-phenoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)19-12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCSITWXJMWQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde typically involves the reaction of 1-methylindole with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of indole-based biological pathways and their roles in cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural analogs and their substituents:

Compound Name 1-Position 2-Position 3-Position Key Features
1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde Methyl Phenoxy Carbaldehyde Electron-rich phenoxy group; potential for π-π interactions in binding
1-Methyl-1H-indole-3-carbaldehyde (10) Methyl H Carbaldehyde Lacks 2-position substituent; simpler structure with fewer steric effects
3-Chloro-1-methyl-1H-indole-2-carbaldehyde (9) Methyl Chloro Carbaldehyde Electron-withdrawing chloro group enhances reactivity
1-Methyl-2-(arylethynyl)-1H-indole-3-carbaldehyde Methyl Arylethynyl Carbaldehyde Ethynyl group enables conjugation; used in cross-coupling reactions
1-Methyl-2-[3-(trifluoromethyl)phenylthio]-1H-indole-3-carbaldehyde Methyl Sulfanyl (with CF₃) Carbaldehyde Sulfur atom and CF₃ group increase hydrophobicity and electron withdrawal
2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde Phenylsulfonyl Methyl Carbaldehyde Sulfonyl group is strongly electron-withdrawing; alters metabolic stability
1-Allyl-2-methyl-1H-indole-3-carbaldehyde Allyl Methyl Carbaldehyde Allyl group introduces flexibility; impacts pharmacokinetics

Electronic and Steric Effects

  • Phenoxy Group: Electron-donating via resonance, enhancing electrophilic substitution reactivity at the 3-position. The aromatic ring enables π-stacking in biological targets .
  • Chloro vs. Phenoxy: Chloro (electron-withdrawing) increases acidity of adjacent protons, while phenoxy stabilizes intermediates via resonance .
  • Sulfanyl vs. Phenoxy: Sulfanyl groups are less electron-donating and may form stronger hydrogen bonds, whereas phenoxy offers better steric bulk for receptor interactions .

Biological Activity

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15NO2\text{C}_{16}\text{H}_{15}\text{NO}_2

This compound features an indole ring system with a phenoxy group and an aldehyde functional group, which are critical for its biological activity.

Indole derivatives like this compound interact with various molecular targets in biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : Indole derivatives can inhibit enzymes involved in cancer cell proliferation and inflammation. For instance, they may target cyclooxygenase (COX) enzymes or other key metabolic pathways that regulate cell growth and inflammatory responses.
  • Receptor Modulation : These compounds can act as ligands for several receptors, influencing signaling pathways related to cell survival and apoptosis. The binding affinity to receptors such as AhR (Aryl hydrocarbon Receptor) has been documented, which is significant in regulating immune responses and cellular detoxification processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. The compound's ability to modulate gene expression related to tumor suppression further supports its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This action is mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis .
  • Antimicrobial Activity : In a comparative study against common bacterial strains, the compound showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics like ampicillin.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
1-Methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehydeSimilar structure with methyl substitutionModerateHighLow
2-(4-chlorophenoxy)-1H-indole-3-carbaldehydeChlorine instead of methylLowModerateModerate

The unique substitution pattern of this compound enhances its biological activity compared to similar compounds.

Q & A

Q. What are the common synthetic routes for 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Vilsmeier-Haack Formylation : Reaction of 1-methyl-2-phenoxyindole with POCl₃ and DMF to introduce the aldehyde group at the 3-position . (2) Substituent Introduction : SN₂ substitution using NaH in DMF to incorporate phenoxy or other aryl groups at the 2-position . Yields are optimized by controlling reaction temperature (80–110°C) and stoichiometric ratios (e.g., 1.2–1.8 equiv. of reagents) .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F-NMR resolves substituent effects (e.g., fluorine coupling in fluorobenzyl derivatives) and confirms regiochemistry .
  • X-ray Crystallography : SHELXL refines bond lengths/angles (e.g., C=O bond at ~1.22 Å) and validates molecular conformation .
  • HR-ESI-MS : Confirms molecular weight and isotopic patterns (e.g., Cl/Br splits) .

Advanced Research Questions

Q. How do electron-withdrawing or donating groups on the phenoxy ring influence reaction kinetics and yield during synthesis?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at the indole C3 position, accelerating formylation (Vilsmeier-Haack) but may reduce SN₂ substitution efficiency due to steric hindrance .
  • Electron-Donating Groups (EDGs) : Stabilize intermediates in SN₂ reactions but may require higher temperatures (e.g., 110°C) for complete substitution .
  • Quantitative Analysis : Monitor yields via HPLC or GC-MS; optimize with DFT calculations to predict substituent effects .

Q. What methodologies resolve discrepancies in crystallographic data during structural refinement?

  • Methodological Answer :
  • SHELXL Refinement : Use restraints for disordered regions (e.g., phenoxy rotations) and validate with R-factor convergence (<5%) .
  • ORTEP-3 Visualization : Analyze thermal ellipsoids to identify positional errors in aldehyde or methyl groups .
  • Cross-Validation : Compare experimental data with computational models (e.g., Mercury CSD) to resolve bond-length anomalies .

Q. How should researchers address contradictory NMR spectroscopic data for novel derivatives?

  • Methodological Answer :
  • Deuterated Solvents : Eliminate solvent peaks (e.g., DMSO-d₆) to clarify aromatic proton signals .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in benzyl groups) .
  • 2D Techniques : Use HSQC/HMBC to assign ambiguous couplings (e.g., indole H2/H4 correlations) .

Q. What experimental frameworks assess the bioactivity of derivatives against biological targets?

  • Methodological Answer :
  • In Vitro Assays : Screen for antibacterial/antitumor activity via MIC (Minimum Inhibitory Concentration) or MTT cytotoxicity assays .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase) .
  • SAR Studies : Correlate substituent effects (e.g., fluoro vs. methoxy groups) with bioactivity trends .

Data Analysis and Optimization

Q. What strategies improve synthetic scalability while maintaining purity?

  • Methodological Answer :
  • Flow Chemistry : Minimize side reactions (e.g., over-formylation) via controlled reagent mixing .
  • Purification : Use flash chromatography (petroleum ether/EtOAc gradients) or recrystallization (DMF/acetic acid) to isolate high-purity products (>97%) .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Gaussian09 optimizes transition states for SN₂ substitutions or aldehyde reductions .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict viable substrates for cross-coupling reactions .

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